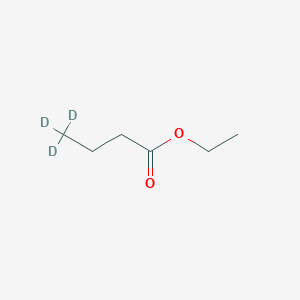
3-(2-Furyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Furyl)benzonitrile, also known as 2-(3-Cyanophenyl)furan, is a chemical compound with the molecular formula C11H7NO . It has a molecular weight of 169.18 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 3-(2-Furyl)benzonitrile is 1S/C11H7NO/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H . The InChI key is BUZQKXZXWYCNJK-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
However, it’s important to note that compounds like “3-(2-Furyl)benzonitrile” are often used in the synthesis of other complex organic compounds. They can serve as building blocks in the creation of pharmaceuticals, polymers, dyes, and other chemical products. The specific procedures for using “3-(2-Furyl)benzonitrile” would depend on the desired end product and the other reagents used in the reaction.
- “3-(2-Furyl)benzonitrile” is often used in the synthesis of other complex organic compounds . They can serve as building blocks in the creation of pharmaceuticals, polymers, dyes, and other chemical products .
- There is a mention of “3-(2-Furyl)benzonitrile” in the context of the sustainable synthesis of novel 3-(2-furyl)acrylic acids . However, the specific details of this application are not provided in the source .
- The specific procedures for using “3-(2-Furyl)benzonitrile” would depend on the desired end product and the other reagents used in the reaction .
Safety And Hazards
3-(2-Furyl)benzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area to avoid breathing in dust, fume, gas, mist, vapors, or spray .
Eigenschaften
IUPAC Name |
3-(furan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZQKXZXWYCNJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400129 |
Source


|
| Record name | 3-(2-furyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Furyl)benzonitrile | |
CAS RN |
112598-77-3 |
Source


|
| Record name | 3-(2-furyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B44224.png)
![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)



![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)

